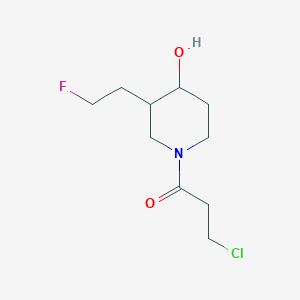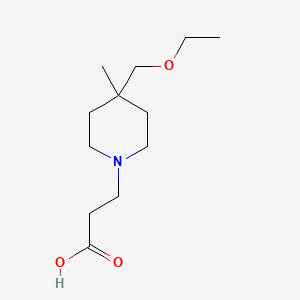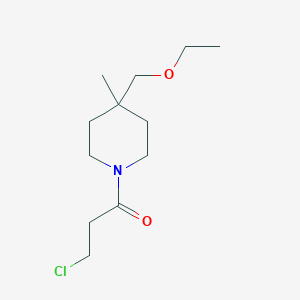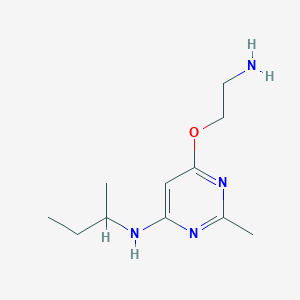
6-(2-aminoethoxy)-N-(sec-butyl)-2-methylpyrimidin-4-amine
Descripción general
Descripción
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It would also have an aminoethoxy group (-NH2-CH2-CH2-O-) attached at the 6-position, and a sec-butyl group attached as an N-substituent .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The aminoethoxy group might participate in reactions with electrophiles, and the pyrimidine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, it’s likely to be soluble in water due to the presence of the aminoethoxy group .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions The synthesis of pyrimidin-amine derivatives involves various chemical reactions, including S-alkylation and reactions with nucleophiles. For instance, Erkin et al. (2016) detailed the synthesis of 2-amino-4-[(2-aryloxyethyl)sulfanyl]-6-methylpyrimidines through S-alkylation of 2-amino-6-methylpyrimidin-4(3H)-thione with 2-aryloxyethyl chlorides, showcasing a method to obtain these compounds which are prone to in situ cyclization, limiting their use in certain reactions Erkin et al., 2016.
Structural Analysis and Molecular Properties The crystal and molecular structures of pyrimidin-amine derivatives provide insights into their electronic structure and potential for hydrogen bonding. Studies like those by Babu et al. (2014) on 2-amino-6-methylpyridinium 2,2,2-trichloroacetate highlight the significance of hydrogen bonding in determining the molecular conformation and stability of these compounds Babu et al., 2014.
Biological Activity and Applications The biological activity of pyrimidin-amine derivatives, such as their antituberculous effect, has been investigated. Erkin et al. (2007) discussed the antituberculous effects of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, providing a foundation for further exploration of these compounds in medicinal chemistry Erkin & Krutikov, 2007.
Catalytic and Synthetic Applications The potential of pyrimidin-amine derivatives in catalysis has been explored, with applications in Suzuki cross-coupling reactions and as catalysts for polymerization processes. Deeken et al. (2006) reported on the use of aminopyridinato complexes in the activation of aryl chlorides and the polymerization of silanes, demonstrating the versatility of these compounds in synthetic chemistry Deeken et al., 2006.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-aminoethoxy)-N-butan-2-yl-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-4-8(2)13-10-7-11(16-6-5-12)15-9(3)14-10/h7-8H,4-6,12H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBBPTVZWXDZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=NC(=N1)C)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



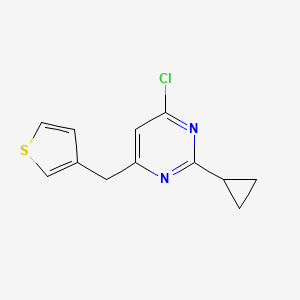



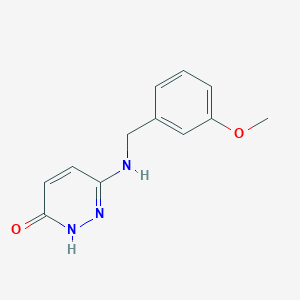
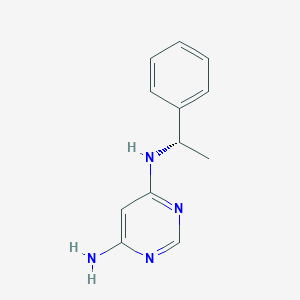
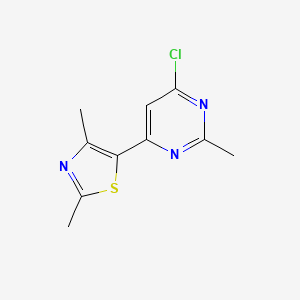

![4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine](/img/structure/B1479341.png)
